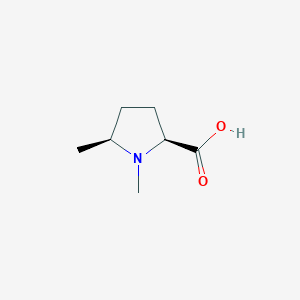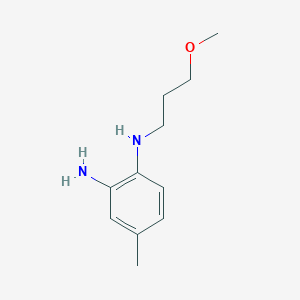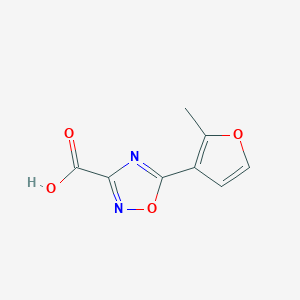![molecular formula C16H12ClN3O3S2 B13059937 [[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a synthetic molecule with the chemical formula C₁₂H₁₀ClNO₂S . Its systematic name is 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone .
- It features a thiazole ring (containing sulfur and nitrogen atoms) and an iminomethylamino group.
- Thiazoles are known for their diverse biological activities and are often used as building blocks in drug discovery.
Méthodes De Préparation
- The synthesis of this compound involves several steps. One common route starts with the reaction of 4-(2-chloro-1,3-thiazol-5-yl)methoxyphenylboronic acid with an appropriate electrophile (such as an acid chloride or anhydride) .
- Industrial production methods may vary, but they typically follow similar principles, optimizing yield and scalability.
Analyse Des Réactions Chimiques
Oxidation: The thiazole ring can undergo oxidation reactions, leading to various derivatives.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: Substituents on the phenyl ring can be modified using standard aromatic substitution reactions.
Common Reagents: Boronic acids, acid chlorides, reducing agents, and nucleophiles.
Major Products: These reactions yield diverse analogs with potential biological activities.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates. Their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects, are investigated.
Biological Studies: It may serve as a probe to study specific biological pathways or molecular targets.
Industry: Applications in materials science, such as organic electronics or sensors, are also explored.
Mécanisme D'action
- The exact mechanism remains an active area of research. it likely interacts with specific protein targets or cellular pathways.
- Further studies are needed to elucidate its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other thiazole-based molecules, such as 1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone , exhibit similar structural features.
Uniqueness: Highlighting its uniqueness requires further investigation and comparative studies.
Propriétés
Formule moléculaire |
C16H12ClN3O3S2 |
|---|---|
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate |
InChI |
InChI=1S/C16H12ClN3O3S2/c17-16-18-8-13(25-16)9-22-12-5-3-11(4-6-12)19-10-20-23-15(21)14-2-1-7-24-14/h1-8,10H,9H2,(H,19,20) |
Clé InChI |
NPSQVOUZVKAMBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)ONC=NC2=CC=C(C=C2)OCC3=CN=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13059860.png)




![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)

![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)



![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)
